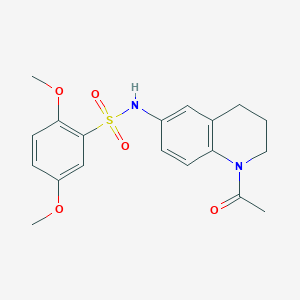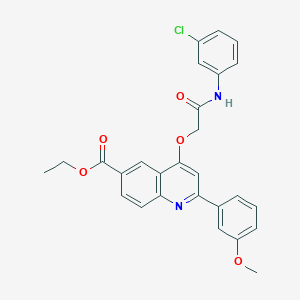
N-phenyl-4-tosylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-4-tosylbutanamide, also known as PTTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PTTB is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. It is a derivative of butanamide and is synthesized through a multi-step process.
Aplicaciones Científicas De Investigación
Mechanochemistry in Drug Synthesis
Research demonstrates the utility of mechanochemistry for synthesizing sulfonyl-(thio)ureas, which includes drugs such as tolbutamide, chlorpropamide, and glibenclamide, showcasing an innovative approach to drug synthesis that may extend to compounds like N-phenyl-4-tosylbutanamide. This method offers good to excellent yields, highlighting an efficient and environmentally friendly synthetic route (Tan, Štrukil, Mottillo, & Friščić, 2014).
Chemical Genetics for Drug Discovery
The application of chemical genetics has led to the discovery of apoptosis inducers through phenotypic cell-based assays, where compounds including N-phenyl nicotinamides were identified. This methodology could potentially be applied to N-phenyl-4-tosylbutanamide for identifying its biological activities and molecular targets, thus facilitating the discovery of novel therapeutic agents (Cai, Drewe, & Kasibhatla, 2006).
Corrosion Inhibition
N-phenyl-4-tosylbutanamide may find application in corrosion inhibition, similar to studies where related compounds have demonstrated effectiveness in protecting metals from corrosion in acidic environments. Such applications are critical in industrial processes and materials preservation, pointing towards potential uses in materials science and engineering (Sherif & Park, 2006).
Environmental Fate and Biodegradation
Understanding the environmental fate and biodegradation pathways of phenylurea herbicides provides insights into the degradation mechanisms of similar compounds. This knowledge is crucial for assessing environmental impact and for the development of strategies to mitigate pollution. Studies on phenylurea herbicides can guide research on the biodegradation and environmental behavior of N-phenyl-4-tosylbutanamide, ensuring its use is sustainable and environmentally friendly (Hussain et al., 2015).
Insights into Metabolic Pathways
Research on the metabolic pathways of drugs like tolbutamide and phenytoin provides valuable information on how N-phenyl-4-tosylbutanamide might be metabolized in biological systems. Understanding these pathways is essential for predicting drug interactions, optimizing dosing regimens, and improving therapeutic efficacy (Miners et al., 1988).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-phenylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-14-9-11-16(12-10-14)22(20,21)13-5-8-17(19)18-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPFWYZUTFJNTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-4-tosylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one](/img/structure/B2383225.png)
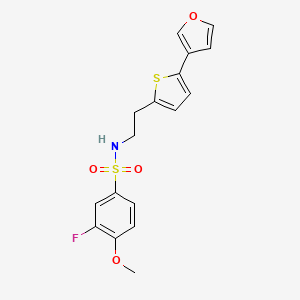
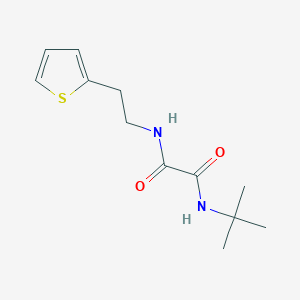

![N-(2,4-difluorophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2383229.png)
![6-Acetyl-2-(1-(4-chlorophenyl)cyclopentanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2383231.png)

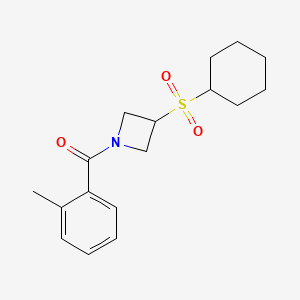
![3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2383237.png)
![2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-ethyl-4-pyrimidinol](/img/structure/B2383238.png)
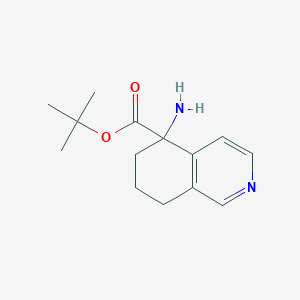
![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclopentylacetamide](/img/structure/B2383242.png)
